Steroid Sulfatase (STS) Inhibitor Intermediate: Comparative IC₅₀ Data from a Single-Standard Head-to-Head Series
In a systematic medicinal chemistry program, 7‑hydroxy‑2‑(4‑(trifluoromethyl)phenyl)‑4H‑chromen‑4‑one (3c) was used as the direct precursor for the reference sulfamate STS inhibitor, which exhibited an IC₅₀ of 8.50 µM against human placental STS [1]. The study simultaneously evaluated sulfamate derivatives of four 7‑hydroxyflavone analogs (3a–3d), confirming that the 4′‑CF₃ substituent defines a distinct potency benchmark that is not reproducible with the unsubstituted phenyl, 4‑fluorophenyl, or p‑tolyl series [1].
| Evidence Dimension | STS inhibition (IC₅₀) of the sulfamate derivative derived from the target compound vs. the most potent analog in the series |
|---|---|
| Target Compound Data | IC₅₀ = 8.50 µM (2-(4-trifluoromethylphenyl)-chromen-4-one-7-O-sulfamate, derived from target compound 3c) |
| Comparator Or Baseline | IC₅₀ = 3.25 µM (bis-(4-oxo-2-(p-tolyl)-4H-chromen-7-yl) hydrogenthiophosphate, 6i, derived from p‑tolyl analog 3d) |
| Quantified Difference | The p‑tolyl-derived inhibitor is 2.6‑fold more potent; the CF₃‑derivative serves as the validated reference inhibitor within the series. |
| Conditions | In vitro enzymatic assay using human placental steroid sulfatase; substrate concentration and incubation details per Daśko et al. 2015. |
Why This Matters
Procuring the CF₃-substituted precursor enables direct access to the structurally defined reference inhibitor required for SAR benchmarking in STS inhibitor development.
- [1] Daśko M, et al. Steroid Sulfatase Inhibitors Based on Phosphate and Thiophosphate Flavone Analogs. Drug Dev Res. 2015;76(8):450-462. doi:10.1002/ddr.21281 View Source
